

# Spectroscopic Profile of Propanal Oxime: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propanal oxime (C<sub>3</sub>H<sub>7</sub>NO), a molecule of interest in various chemical and pharmaceutical research domains. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and validation of these findings.

### **Spectroscopic Data Summary**

The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry analyses of propanal oxime.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: 13C NMR Spectroscopic Data for (1z)-Propanal Oxime

Carbon Atom	Chemical Shift (δ) in ppm
C=N	148.8
CH <sub>2</sub>	18.2
CH₃	12.3



Data sourced from G. E. Hawkes, K. Herwig, J. D. Roberts J. Org. Chem. 1974, 39, 1017.[1]

Note on ¹H NMR Data: Specific, experimentally verified ¹H NMR data for propanal oxime, including chemical shifts and coupling constants, is not readily available in the public domain. However, based on the structure and data from related compounds, the following are expected approximate chemical shifts: the aldehydic proton (CH=N) is expected to appear downfield, the methylene protons (-CH₂-) would be adjacent to the methyl group, and the terminal methyl protons (-CH₃) would be the most upfield.

### Infrared (IR) Spectroscopy

Table 2: Characteristic IR Absorption Bands for Propanal Oxime

Functional Group	Wavenumber (cm <sup>-1</sup> )	Description
O-H (stretch)	3600-3200 (broad)	Indicates the presence of the hydroxyl group of the oxime.
C=N (stretch)	1690-1640	Characteristic of the carbon- nitrogen double bond in the oxime.
C-H (stretch)	3000-2850	Aliphatic C-H stretching vibrations from the propyl chain.

### **Mass Spectrometry (MS)**

Table 3: Mass Spectrometry Data for Propanal Oxime

m/z	Relative Intensity (%)	Proposed Fragment
73	100	[M] <sup>+</sup> (Molecular Ion)
56	~50	[M - OH]+
41	~75	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
30	~40	[CH <sub>2</sub> N] <sup>+</sup>



Note: The mass spectrum for propanal oxime is available on the NIST WebBook, though detailed fragmentation data may require specialized access.[2][3][4][5]

### **Experimental Protocols**

The following are detailed methodologies for the key experiments cited, providing a framework for obtaining and analyzing the spectroscopic data of propanal oxime.

### **Synthesis of Propanal Oxime**

#### Materials:

- Propanal
- Hydroxylamine hydrochloride (NH2OH·HCl)
- Sodium carbonate (Na₂CO₃) or Pyridine
- Ethanol or Methanol
- Water
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or calcium chloride (CaCl<sub>2</sub>)

#### Procedure:

- In a round-bottom flask, dissolve hydroxylamine hydrochloride in water or a mixture of ethanol and water.
- Add sodium carbonate or pyridine to the solution to neutralize the hydrochloride and liberate free hydroxylamine.
- · Cool the mixture in an ice bath.
- Slowly add propanal to the cooled solution with continuous stirring.



- Allow the reaction mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
- If a precipitate forms, it can be collected by filtration. If not, the product is extracted with a suitable organic solvent like ethyl acetate.
- The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate or calcium chloride.
- The solvent is removed under reduced pressure to yield the crude propanal oxime, which can be further purified by distillation or chromatography if necessary.

### **NMR Spectroscopy**

#### Instrumentation:

A 300 MHz or higher NMR spectrometer.

### Sample Preparation:

- Dissolve approximately 10-20 mg of purified propanal oxime in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl<sub>3</sub>) or Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>)).
- Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

#### Data Acquisition for <sup>1</sup>H NMR:

- Acquire the spectrum at room temperature.
- Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

### Data Acquisition for <sup>13</sup>C NMR:

A proton-decoupled <sup>13</sup>C NMR spectrum is typically acquired.



• A larger number of scans is usually required compared to <sup>1</sup>H NMR due to the lower natural abundance of the <sup>13</sup>C isotope.

### Infrared (IR) Spectroscopy

#### Instrumentation:

• A Fourier-Transform Infrared (FTIR) spectrometer.

### Sample Preparation:

- Neat Liquid: Place a drop of the liquid propanal oxime between two salt plates (e.g., NaCl or KBr).
- Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride (CCI<sub>4</sub>) or chloroform (CHCI<sub>3</sub>)) and place it in a liquid cell.

#### Data Acquisition:

- Record a background spectrum of the empty sample holder (salt plates or solvent-filled cell).
- · Record the spectrum of the sample.
- The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
- The spectrum is typically recorded in the range of 4000-400 cm<sup>-1</sup>.

### **Mass Spectrometry (MS)**

#### Instrumentation:

 A Gas Chromatograph-Mass Spectrometer (GC-MS) is commonly used for volatile compounds like propanal oxime.

#### Sample Preparation:



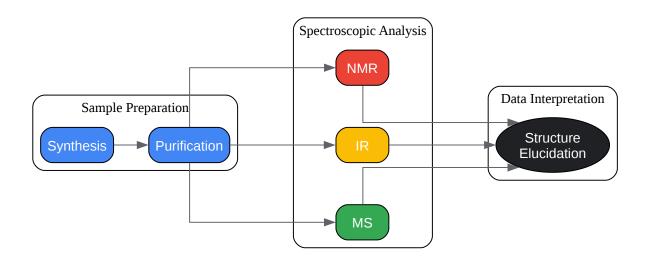
 Prepare a dilute solution of propanal oxime in a volatile organic solvent (e.g., dichloromethane or hexane).

### GC-MS Analysis:

- Injector: A split/splitless injector is typically used, with an injection volume of around 1 μL.
- GC Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms) is suitable.
- Oven Temperature Program: A temperature gradient is used to separate the components.
   For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C.
- Mass Spectrometer: Electron Ionization (EI) at 70 eV is a standard method.
- Data Acquisition: The mass spectrum is recorded over a mass range of m/z 30-300.

### **Visualizations**

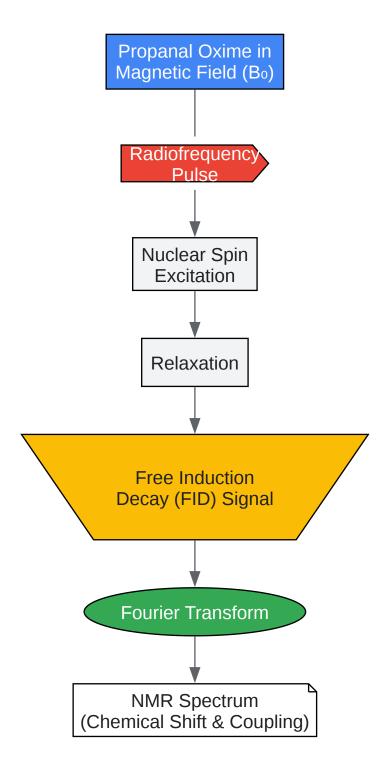
The following diagrams illustrate the general workflows for obtaining and interpreting the spectroscopic data discussed.





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Caption: General workflow from synthesis to spectroscopic analysis and final structure elucidation.



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Caption: Simplified signaling pathway for obtaining an NMR spectrum.

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### References

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